

Solubility Profile of Dasabuvir Sodium: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Dasabuvir sodium				
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This technical guide provides a comprehensive overview of the solubility profile of **dasabuvir sodium**, a key component in the treatment of chronic hepatitis C virus (HCV) infection. Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Understanding its solubility in various research solvents is critical for drug development professionals, scientists, and researchers in the fields of pharmacology, medicinal chemistry, and formulation science. This document outlines the aqueous and organic solubility of dasabuvir and its sodium salt, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Data Presentation: Solubility of Dasabuvir and Dasabuvir Sodium

The solubility of dasabuvir is a crucial factor influencing its bioavailability and formulation development. Dasabuvir free acid is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1] To overcome the challenge of its exceedingly low aqueous solubility, the monosodium monohydrate salt was developed, which significantly enhances its dissolution and oral absorption.[2]

Below is a summary of the available solubility data for both dasabuvir and its sodium salt in various solvents.



Solvent System	Form	Temperature (°C)	Solubility	Citation
Aqueous Media				
Aqueous Buffer (pH 1-6.8)	Free Acid	25	≤0.127 μg/mL	[2][3]
Water	Sodium Monohydrate	Not Specified	Slightly Soluble	[4]
Aqueous Buffer (pH 1-11)	Sodium Monohydrate	Not Specified	0.0001 - 1 mg/mL	[1]
Water (Predicted)	Sodium Monohydrate	Not Specified	0.00119 mg/mL	[5]
Organic Solvents				
Dimethyl Sulfoxide (DMSO)	Sodium	Not Specified	10 mM (~5.16 mg/mL)	[6]
Methanol	Sodium Monohydrate	Not Specified	Very Slightly Soluble	[4]
Isopropyl Alcohol	Sodium Monohydrate	Not Specified	Very Slightly Soluble	[4]
Ethanol	Free Acid	Not Specified	Insoluble	_
Ethanol	Sodium Monohydrate	Not Specified	Data Not Available	
Acetonitrile	Sodium Monohydrate	Not Specified	Data Not Available	_
Acetone	Sodium Monohydrate	Not Specified	Data Not Available	

Note: "Slightly Soluble" and "Very Slightly Soluble" are qualitative descriptors from pharmacopeial standards. Quantitative data for **dasabuvir sodium** in several common organic



solvents is not readily available in the public domain.

Experimental Protocols: Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol is a standard method for determining the thermodynamic solubility of a compound.

- 1. Materials:
- Dasabuvir sodium powder
- Selected solvent (e.g., phosphate buffer at a specific pH, organic solvent)
- · Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Analytical balance
- Volumetric flasks and pipettes
- 2. Procedure:
- Preparation of Saturated Solution:



- Add an excess amount of dasabuvir sodium to a glass vial. The excess solid is crucial to
 ensure that the solution reaches saturation.
- Add a known volume of the desired solvent to the vial.
- Securely cap the vial to prevent solvent evaporation.

Equilibration:

- Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to allow the system to reach equilibrium. This
 can range from 24 to 72 hours. It is advisable to measure the concentration at different
 time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e.,
 the concentration is no longer increasing).
- Sample Collection and Preparation:
 - Once equilibrium is established, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

Analysis:

- Quantify the concentration of dasabuvir sodium in the filtrate using a validated analytical method, typically HPLC.
- Prepare a calibration curve using standard solutions of dasabuvir sodium of known concentrations.
- Dilute the filtered sample with the mobile phase if necessary to fall within the linear range of the calibration curve.

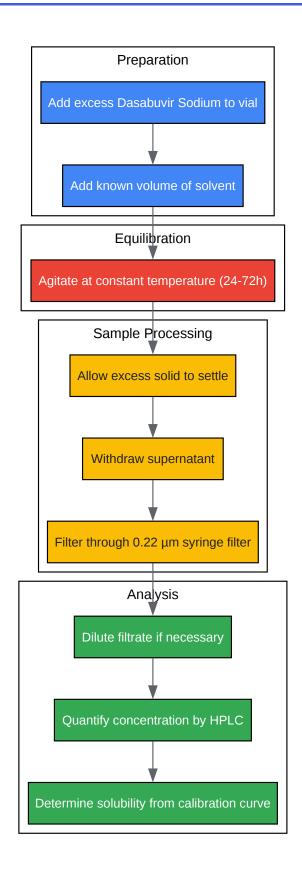


• The measured concentration of the saturated solution represents the equilibrium solubility of **dasabuvir sodium** in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.





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Caption: Workflow for Shake-Flask Solubility Determination.



As dasabuvir is a direct-acting antiviral that targets the HCV NS5B polymerase, a signaling pathway diagram is not applicable to its mechanism of action. The provided workflow diagram offers a more relevant visualization for researchers working with this compound.

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